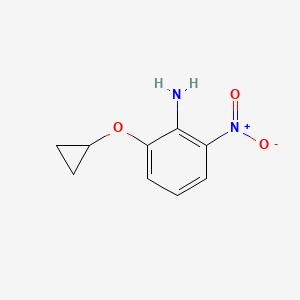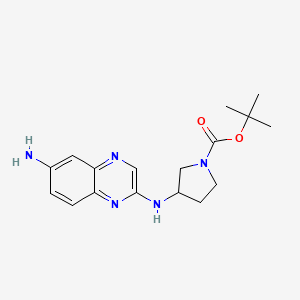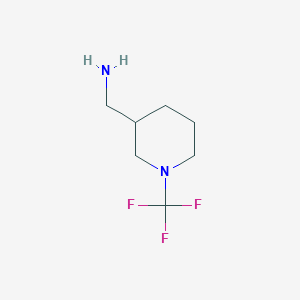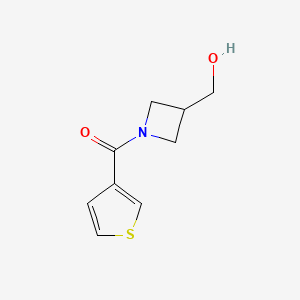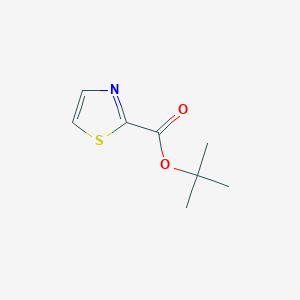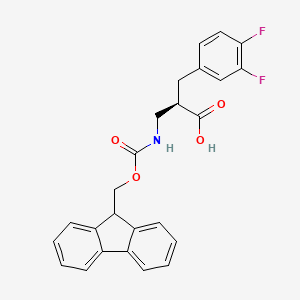
Fmoc-(r)-3-amino-2-(3,4-difluorobenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid: is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a 3,4-difluorobenzyl group, which can impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common approach is to start with the commercially available 3,4-difluorobenzylamine. This compound undergoes a series of reactions, including protection of the amine group with the Fmoc group, followed by coupling with a suitable carboxylic acid derivative to form the final product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The 3,4-difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid is widely used in peptide synthesis as a building block. The Fmoc group provides protection for the amino group, allowing for selective deprotection and coupling reactions.
Biology: In biological research, this compound can be used to study protein interactions and enzyme mechanisms. The presence of the 3,4-difluorobenzyl group can influence the binding affinity and specificity of peptides.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique chemical properties can be exploited to enhance the stability and bioavailability of peptide drugs.
Industry: In the industrial sector, Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid is used in the production of custom peptides for research and development purposes. It is also employed in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The 3,4-difluorobenzyl group can interact with molecular targets through hydrophobic interactions and hydrogen bonding, influencing the overall structure and function of the resulting peptides.
Vergleich Mit ähnlichen Verbindungen
Fmoc-®-3-amino-2-benzylpropanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
Fmoc-®-3-amino-2-(4-fluorobenzyl)propanoic acid: Contains a single fluorine atom, leading to variations in reactivity and binding affinity.
Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid: Has fluorine atoms in different positions, affecting the overall molecular interactions.
Uniqueness: The presence of the 3,4-difluorobenzyl group in Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid imparts unique chemical properties, such as increased hydrophobicity and altered electronic effects. These characteristics can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in peptide synthesis and drug development.
Eigenschaften
Molekularformel |
C25H21F2NO4 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(2R)-2-[(3,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-22-10-9-15(12-23(22)27)11-16(24(29)30)13-28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI-Schlüssel |
CPGHNIKQWGSPDL-MRXNPFEDSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=C(C=C4)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


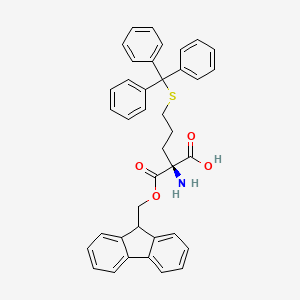
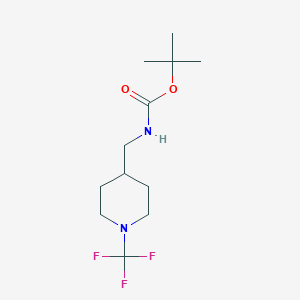
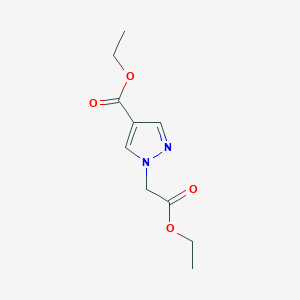
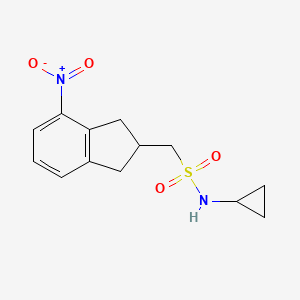
![Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B13974860.png)

![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
